molecular formula C11H8BN3O2 B14089456 (2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid

(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14089456
M. Wt: 225.01 g/mol
InChI Key: ZHRYZSKZTHDIDF-UHFFFAOYSA-N
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Description

(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyanophenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl or vinyl boronic acid with an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, amines, and substituted pyrimidine derivatives. These products can serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules. The cyanophenyl and pyrimidine groups can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both the cyanophenyl and pyrimidine groups, which provide additional sites for chemical modification and interaction with molecular targets. This makes it a versatile intermediate in the synthesis of complex organic molecules and a valuable tool in scientific research .

Properties

Molecular Formula

C11H8BN3O2

Molecular Weight

225.01 g/mol

IUPAC Name

[2-(4-cyanophenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H8BN3O2/c13-5-8-1-3-9(4-2-8)11-14-6-10(7-15-11)12(16)17/h1-4,6-7,16-17H

InChI Key

ZHRYZSKZTHDIDF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=C(C=C2)C#N)(O)O

Origin of Product

United States

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